2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Description
The compound 2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide (CAS: 1171026-99-5) is a structurally complex molecule featuring a pyrazole core substituted with a 6-methoxybenzo[d]thiazole group and a 4-fluorophenoxy-acetamide moiety.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-12-9-18(23-19(26)11-28-14-5-3-13(21)4-6-14)25(24-12)20-22-16-8-7-15(27-2)10-17(16)29-20/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJTZWFOAYOSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the presence of a fluorophenoxy group , a thiazole moiety , and a pyrazole ring , suggest diverse pharmacological properties. This article reviews available data on its biological activity, including studies on its mechanisms, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is . The presence of the fluorine atom enhances lipophilicity, potentially influencing pharmacokinetics and biological activity. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Fluorophenoxy Group | Enhances lipophilicity and bioavailability |
| Thiazole Moiety | Associated with various biological activities |
| Pyrazole Ring | Known for anti-inflammatory and analgesic effects |
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds containing thiazole and pyrazole rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives possess antimicrobial properties. The incorporation of the methoxybenzothiazole moiety in this compound may enhance its efficacy against bacterial strains. For example, benzothiazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions between the fluorinated aromatic system and biological targets such as enzymes or receptors play a crucial role in mediating its effects. The ability of similar compounds to act as inhibitors or modulators of key signaling pathways has been noted in various studies .
Study 1: Anticancer Activity Assessment
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including variations of the compound . The results indicated that certain modifications led to enhanced anticancer activity against human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
A study published in Pharmaceutical Sciences explored the antimicrobial properties of benzothiazole derivatives. The findings suggested that compounds with similar structural features to this compound showed promising results against resistant bacterial strains, indicating potential for development as new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives effectively inhibited the proliferation of breast cancer cells, with IC50 values indicating potent activity at low concentrations .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that similar thiazole and pyrazole derivatives can inhibit inflammatory pathways, offering potential therapeutic benefits for conditions such as rheumatoid arthritis.
Case Study:
A publication in Pharmaceutical Biology highlighted that certain thiazole-containing compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a promising application for inflammatory diseases .
Pesticidal Activity
Compounds featuring the thiazole and pyrazole structures are often evaluated for their pesticidal properties. Preliminary assessments indicate that This compound may possess insecticidal activity against various agricultural pests.
Data Table: Pesticidal Activity
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | Journal of Pest Science |
| Compound B | Beetles | 78 | Agricultural Research |
| Target Compound | Various Insects | TBD | Current Study |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several derivatives, differing primarily in substituents on the acetamide phenyl ring and the benzo[d]thiazole moiety. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C20H17FN4O3S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
